molecular formula C42H70O35 B11935753 Betadex Sulfobutyl Ether Sodium Salt

Betadex Sulfobutyl Ether Sodium Salt

Cat. No.: B11935753
M. Wt: 1135.0 g/mol
InChI Key: WHGYBXFWUBPSRW-DLQLNTFASA-N
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Description

Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is known for its ability to enhance the solubility and stability of poorly soluble drugs. This compound is widely used as an excipient or formulating agent in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone under basic conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of 1,4-butane sultone. The reaction mixture is then stirred at an elevated temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of sulfobutylether-beta-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Sulfobutylether-beta-cyclodextrin primarily undergoes inclusion complexation reactions. It forms inclusion complexes with various guest molecules, enhancing their solubility and stability. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable chemical structure .

Common Reagents and Conditions

The inclusion complexation reactions of sulfobutylether-beta-cyclodextrin are usually carried out in aqueous solutions at room temperature. Common reagents include the guest molecules that need solubilization, such as poorly soluble drugs .

Major Products Formed

The major products formed from the inclusion complexation reactions are the inclusion complexes themselves. These complexes consist of the guest molecule encapsulated within the hydrophobic cavity of sulfobutylether-beta-cyclodextrin .

Scientific Research Applications

Sulfobutylether-beta-cyclodextrin has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complexation improves the bioavailability and efficacy of the guest molecule by protecting it from degradation and facilitating its delivery to the target site .

Comparison with Similar Compounds

Biological Activity

Betadex sulfobutyl ether sodium (SBECD) is a derivative of β-cyclodextrin, characterized by its hydrophilic properties and ability to enhance the solubility and bioavailability of various pharmaceutical compounds. This article provides a comprehensive overview of the biological activity of SBECD, including its pharmacokinetics, mechanisms of action, and applications in drug formulation.

SBECD is synthesized through the alkylation of β-cyclodextrin using 1,4-butane sultone in a basic environment, resulting in a compound with multiple degrees of substitution (DS) that can range from 1 to 21 . The most commonly used form is hepta-substituted (SBE7-β-CD), which exhibits optimal drug carrier properties. The structure allows for the formation of non-covalent host-guest complexes with hydrophobic drugs, improving their stability and solubility in aqueous environments .

1. Bioavailability Enhancement

SBECD significantly enhances the bioavailability of poorly soluble drugs. For instance, studies have shown that SBECD can improve the solubility of ranitidine, leading to altered absorption profiles. When administered with ranitidine, lower peak concentrations were observed compared to the active pharmaceutical ingredient alone, indicating that SBECD modifies both the rate and extent of drug absorption .

2. Toxicity and Safety

Toxicity evaluations indicate that SBECD is generally biocompatible and exhibits low toxicity levels. In animal studies, doses up to 1500 mg/kg did not show significant histopathological changes in renal tissues . However, it is essential to monitor renal function as SBECD is primarily eliminated through renal excretion, with approximately 95% being excreted unchanged .

Pharmacokinetics

The pharmacokinetic profile of SBECD reveals that it has a terminal half-life of approximately 1.8 hours in humans with normal renal function. Its clearance is closely correlated with creatinine clearance, suggesting that renal impairment can lead to increased exposure levels . In patients undergoing renal replacement therapies, SBECD clearance was effectively achieved through high-flux dialysis methods, indicating its manageable elimination profile even in compromised kidney function .

SBECD's mechanism primarily revolves around its ability to form inclusion complexes with hydrophobic drugs. This interaction not only enhances solubility but also stabilizes the drug against degradation. The anionic nature of SBECD allows it to interact favorably with various drug molecules, modulating their release rates and improving therapeutic outcomes .

Applications in Drug Formulation

SBECD has been widely adopted as an excipient in pharmaceutical formulations due to its unique properties:

  • Improved Solubility : Enhances the solubility of lipophilic compounds.
  • Stability : Protects sensitive drugs from degradation.
  • Controlled Release : Modulates the release profile for sustained therapeutic effects.

Case Studies

  • Voriconazole Solubilization : SBECD has been utilized to solubilize voriconazole for intravenous administration, demonstrating effective pharmacokinetics and safety profiles during clinical trials .
  • Ranitidine Absorption Study : A study examining different concentrations of SBECD showed significant alterations in ranitidine absorption, highlighting its role in modifying drug pharmacokinetics .

Tables

Parameter Value
Molecular Weight~ 500 g/mol
Terminal Half-Life1.8 hours
Renal ClearanceCorrelates with creatinine clearance
Maximum Tolerated Dose1500 mg/kg (no toxicity observed)
Drug Effect of SBECD
RanitidineLower peak concentration; modified absorption
VoriconazoleEnhanced solubility for IV use

Properties

Molecular Formula

C42H70O35

Molecular Weight

1135.0 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1

InChI Key

WHGYBXFWUBPSRW-DLQLNTFASA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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